4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol
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Overview
Description
4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol is an organic compound with the molecular formula C10H21NOS and a molecular weight of 203.34 g/mol It is a derivative of thiopyran and is characterized by the presence of a thiopyran ring substituted with an amino group and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with a suitable alkylating agent. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, at low temperatures (0°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s thiopyran ring and amino group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: This compound is similar in structure but contains a sulfone group instead of an amino group
4-Aminotetrahydropyran: This compound has a similar pyran ring structure but lacks the thiopyran ring and pentanol chain.
Uniqueness
4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol is unique due to its combination of a thiopyran ring, amino group, and pentanol chain This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C10H21NOS |
---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
4-(thian-4-ylamino)pentan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-9(3-2-6-12)11-10-4-7-13-8-5-10/h9-12H,2-8H2,1H3 |
InChI Key |
ITXXEPRYJOZUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC1CCSCC1 |
Origin of Product |
United States |
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